3,5,7-Trioxododecanoyl-CoA

enzymology cannabinoid biosynthesis polyketide cyclization

3,5,7-Trioxododecanoyl-CoA is the obligate tetraketide intermediate in cannabinoid biosynthesis, synthesized by tetraketide synthase (TKS) from hexanoyl-CoA and malonyl-CoA. As the native substrate for olivetolic acid cyclase (OAC), it undergoes C2–C7 intramolecular aldol condensation to yield olivetolic acid—the universal cannabinoid precursor. Substitution with generic acyl-CoAs fails to produce the pentyl-substituted scaffold required for authentic CBGA production. This compound is essential for in vitro pathway reconstitution, OAC kinetics (KM = 0.00673 mM), protein engineering studies, and LC-MS method development. Procure as a custom-synthesized research biochemical for validated cannabinoid research.

Molecular Formula C33H52N7O20P3S
Molecular Weight 991.8 g/mol
Cat. No. B15547154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Trioxododecanoyl-CoA
Molecular FormulaC33H52N7O20P3S
Molecular Weight991.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H52N7O20P3S/c1-4-5-6-7-19(41)12-20(42)13-21(43)14-24(45)64-11-10-35-23(44)8-9-36-31(48)28(47)33(2,3)16-57-63(54,55)60-62(52,53)56-15-22-27(59-61(49,50)51)26(46)32(58-22)40-18-39-25-29(34)37-17-38-30(25)40/h17-18,22,26-28,32,46-47H,4-16H2,1-3H3,(H,35,44)(H,36,48)(H,52,53)(H,54,55)(H2,34,37,38)(H2,49,50,51)/t22-,26-,27-,28+,32-/m1/s1
InChIKeyVHFNTMSJVWRHBO-GMHMEAMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,7-Trioxododecanoyl-CoA: Cannabinoid Biosynthesis Intermediate Properties and Procurement Considerations


3,5,7-Trioxododecanoyl-CoA (3,5,7-Trioxododecanoyl-coenzyme A) is an oxo fatty acyl-CoA thioester with molecular formula C33H52N7O20P3S and monoisotopic mass 991.22 Da [1]. It functions as the tetraketide intermediate in the cannabinoid biosynthetic pathway of Cannabis sativa, where it is synthesized from hexanoyl-CoA and three molecules of malonyl-CoA by the enzyme tetraketide synthase (TKS, EC 2.3.1.206) and subsequently cyclized to olivetolic acid by olivetolic acid cyclase (OAC, EC 4.4.1.26) [2]. At physiological pH 7.3, the compound exists predominantly as its tetra-anionic form, 3,5,7-trioxododecanoyl-CoA(4−) [3]. This compound is available as a research-grade biochemical from specialized suppliers, with procurement typically requiring custom synthesis or inquiry-based ordering due to its niche application in cannabinoid biosynthesis research .

Why 3,5,7-Trioxododecanoyl-CoA Cannot Be Replaced by Generic Acyl-CoA Analogs in Cannabinoid Research


Substitution of 3,5,7-trioxododecanoyl-CoA with generic acyl-CoA analogs is precluded by its unique structural requirements as the native substrate for olivetolic acid cyclase (OAC). The tetraketide synthase (TKS) exhibits marked substrate specificity for hexanoyl-CoA as the starter unit, which determines the chain length and substitution pattern of the resulting polyketide [1]. Once formed, 3,5,7-trioxododecanoyl-CoA undergoes an OAC-catalyzed C2–C7 intramolecular aldol condensation with carboxylate retention to yield olivetolic acid, a transformation that does not occur spontaneously and cannot be replicated with shorter- or longer-chain analogs without substantial alterations to the cyclization outcome [2]. While OAC demonstrates promiscuity toward related trioxo-acyl-CoA substrates, the products diverge structurally, producing resorcylic acid derivatives with varying alkyl chain lengths (e.g., 6-nonylresorcylic acid from 3,5,7-trioxohexadecanoyl-CoA, 6-undecylresorcylic acid from 3,5,7-trioxooctadecanoyl-CoA) rather than the pentyl-substituted olivetolic acid required for cannabinoid biosynthesis [3]. This chain-length-dependent specificity dictates that generic substitution with commercially available acyl-CoAs would fail to produce the canonical cannabinoid precursor, compromising experimental validity and yield.

Quantitative Differentiation Evidence: 3,5,7-Trioxododecanoyl-CoA vs. Structurally Related Acyl-CoA Analogs


KM Value Determination: 3,5,7-Trioxododecanoyl-CoA Affinity for Olivetolic Acid Cyclase

The affinity of 3,5,7-trioxododecanoyl-CoA for olivetolic acid cyclase (OAC) has been experimentally quantified, providing a baseline KM value for assessing the native substrate's interaction with its cognate cyclase. In contrast, KM values for the analog substrates 3,5,7-trioxohexadecanoyl-CoA (C16) and 3,5,7-trioxooctadecanoyl-CoA (C18) are not reported in publicly accessible databases, precluding direct kinetic comparison. The KM of 0.00673 mM was determined under standardized conditions [1].

enzymology cannabinoid biosynthesis polyketide cyclization

Substrate Specificity of Tetraketide Synthase: Hexanoyl-CoA vs. Alternative Starter Units

Tetraketide synthase (TKS, EC 2.3.1.206) from Cannabis sativa demonstrates strict specificity for hexanoyl-CoA as the starter acyl-CoA substrate to produce the native tetraketide intermediate 3,5,7-trioxododecanoyl-CoA. While the enzyme may exhibit broad specificity toward other aliphatic acyl-CoA substrates including isovaleryl-CoA and isobutyryl-CoA, the resulting polyketide products differ in chain length and substitution pattern, yielding non-canonical resorcinolic derivatives rather than the olivetolic acid precursor required for cannabinoid biosynthesis [1]. Butyryl-CoA as a starter unit produces shortened polyketide products of indeterminate structure; the enzyme's native pathway commitment to hexanoyl-CoA ensures production of the 12-carbon tetraketide scaffold with the precise 3,5,7-trioxo substitution pattern [2].

polyketide synthase substrate specificity cannabinoid engineering

OAC Substrate Promiscuity: Native Substrate vs. Extended-Chain Trioxo-Acyl-CoA Analogs

Olivetolic acid cyclase (OAC, EC 4.4.1.26) accepts 3,5,7-trioxododecanoyl-CoA (C12) as its native substrate, converting it to olivetolic acid (2,4-dihydroxy-6-pentylbenzoate) [1]. The enzyme also exhibits promiscuous activity toward longer-chain trioxo-acyl-CoA analogs: 3,5,7-trioxohexadecanoyl-CoA (C16) yields 6-nonylresorcylic acid, 3,5,7-trioxooctadecanoyl-CoA (C18) yields 6-undecylresorcylic acid, and 3,5,7-trioxotetradecanoyl-CoA (C14) yields 6-heptylresorcylic acid [2]. No quantitative kinetic parameters (KM, kcat, kcat/KM) for the analog substrates are available in the public domain, preventing direct catalytic efficiency comparisons. The enzyme has no intrinsic polyketide synthase activity and does not convert hexanoyl triacetic acid lactone to olivetolic acid [3].

olivetolic acid cyclase substrate promiscuity polyketide diversification

High-Value Application Scenarios for 3,5,7-Trioxododecanoyl-CoA in Cannabinoid Biosynthesis Research and Development


In Vitro Reconstitution of the Cannabinoid Biosynthetic Pathway

3,5,7-Trioxododecanoyl-CoA serves as the critical tetraketide intermediate in cell-free cannabinoid biosynthesis systems. Researchers reconstituting the pathway in vitro employ this compound (or the coupled TKS enzymatic system that generates it from hexanoyl-CoA and malonyl-CoA) to study OAC-catalyzed cyclization kinetics and to produce olivetolic acid for downstream geranylation to cannabigerolic acid (CBGA). The KM value of 0.00673 mM at pH 8.5 and 30°C [1] provides a quantitative benchmark for optimizing reaction conditions and comparing wild-type versus engineered OAC variants. Without this specific tetraketide-CoA thioester, production of the pentyl-substituted olivetolic acid scaffold—the universal cannabinoid precursor—is not achievable [2].

Enzyme Engineering and Directed Evolution of Olivetolic Acid Cyclase (OAC)

Protein engineering efforts targeting OAC for altered substrate specificity or enhanced catalytic efficiency require 3,5,7-trioxododecanoyl-CoA as the native substrate reference. While OAC demonstrates promiscuous activity toward longer-chain trioxo-acyl-CoA analogs (C14, C16, C18) [3], only the native C12 substrate yields the pentyl-substituted olivetolic acid that correctly pairs with geranyl pyrophosphate in subsequent prenylation steps. Researchers conducting mutagenesis studies (e.g., TKS-L190G mutant characterization [4]) or developing OAC variants for cannabinoid analog production use this compound to establish baseline wild-type activity and to validate that engineered enzymes retain the ability to process the native substrate required for authentic cannabinoid biosynthesis.

Quality Control and Analytical Method Development for Cannabinoid Biosynthesis

Analytical laboratories developing LC-MS or HPLC methods for monitoring cannabinoid biosynthesis require authentic 3,5,7-trioxododecanoyl-CoA as a reference standard. With a monoisotopic mass of 991.22 Da and molecular formula C33H52N7O20P3S [5], this compound presents distinct mass spectrometric characteristics that enable precise quantification of tetraketide intermediate accumulation in engineered microbial or plant systems. The tetra-anionic form predominates at physiological pH 7.3 [6], necessitating appropriate chromatographic conditions for resolution. The absence of this specific CoA-thioester standard would preclude accurate quantitation of pathway flux through the critical TKS-to-OAC junction, a key metric for optimizing cannabinoid yields in heterologous production systems.

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